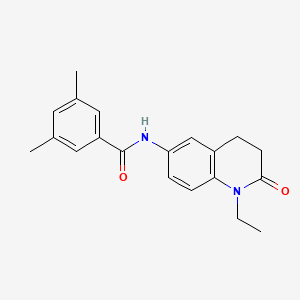

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

説明

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxo-tetrahydroquinolinyl moiety. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are of significant interest in oncology and epigenetics due to their ability to modulate gene expression. The tetrahydroquinoline scaffold contributes to its structural rigidity, while the ethyl and oxo groups influence its pharmacokinetic properties, such as solubility and metabolic stability .

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-22-18-7-6-17(12-15(18)5-8-19(22)23)21-20(24)16-10-13(2)9-14(3)11-16/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKODXILKUUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzamide-based HDAC inhibitors. Below is a detailed comparison with key analogs:

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

- Structural Differences: LMK-235 features a hydroxyaminohexyloxy linker instead of the tetrahydroquinolinyl group.

- Pharmacokinetics: The hydroxyamino group enhances metal-binding capacity (critical for HDAC inhibition) but may reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .

N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 1x)

- Structural Differences: This analog incorporates a butylamino-oxoethyl group and a hydroxycarbamoyl benzyl substituent.

- Synthesis : Prepared via a multicomponent reaction involving 3,5-dimethylbenzoic acid and butyl isocyanide, yielding 68% purity .

N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 2j)

- Structural Differences: Contains a benzylamino-oxoethyl group and a para-hydroxycarbamoyl benzyl moiety.

- Physicochemical Properties : Higher melting point (194°C) than the target compound, attributed to aromatic stacking of the benzyl group.

- Toxicity : Demonstrated >99% HPLC purity and favorable HRMS alignment (m/z 446.2077 [M+H]+), suggesting reduced off-target effects compared to bulkier analogs .

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (Compound 6j)

- Structural Differences: Replaces the tetrahydroquinolinyl group with a benzyl-tetrazolylmethyl chain.

- Activity : Lower melting point (98°C) and reduced HDAC inhibitory potency compared to the target compound, likely due to steric hindrance from the tetrazole ring .

Mechanistic and Functional Insights

- Tetrahydroquinoline vs.

- Substituent Effects : Bulky groups (e.g., benzyl in Compound 2j) improve thermal stability but may reduce cellular uptake. Smaller substituents (e.g., ethyl in the target compound) balance solubility and membrane permeability .

- Hydroxycarbamoyl Moiety: Critical for zinc chelation in HDAC active sites; its absence in the target compound suggests a distinct binding mechanism, possibly targeting non-catalytic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。